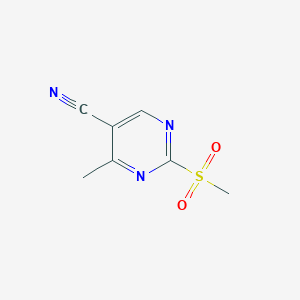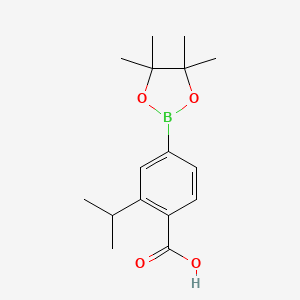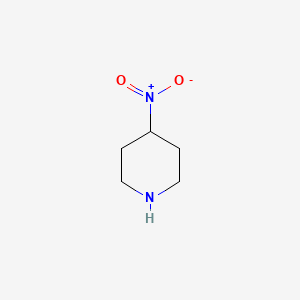![molecular formula C23H31N3O3S B3164323 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide CAS No. 891016-02-7](/img/structure/B3164323.png)
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
Descripción general
Descripción
(1S,2S)-ML-SI3 es un compuesto quiral con una importancia significativa en varios campos científicos. Es conocido por su estereoquímica única, que contribuye a sus distintas propiedades químicas y biológicas. El compuesto se utiliza a menudo como bloque de construcción en la síntesis de moléculas más complejas y tiene aplicaciones en química medicinal, síntesis orgánica y ciencia de materiales.
Aplicaciones Científicas De Investigación
(1S,2S)-ML-SI3 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción quiral en la síntesis de moléculas orgánicas complejas. Su estereoquímica única lo hace valioso en el desarrollo de nuevas metodologías sintéticas.
Biología: El compuesto se utiliza en el estudio de mecanismos enzimáticos e interacciones proteína-ligando. Su naturaleza quiral permite a los investigadores investigar los efectos de la estereoquímica en la actividad biológica.
Medicina: (1S,2S)-ML-SI3 es un intermedio clave en la síntesis de varios productos farmacéuticos, incluidos los antibióticos β-lactámicos y los fármacos antiinflamatorios. Su capacidad para interactuar con objetivos biológicos de una manera estereoespecífica lo convierte en una herramienta valiosa en el descubrimiento de fármacos.
Industria: El compuesto se utiliza en la producción de polímeros y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de (1S,2S)-ML-SI3 implica su interacción con objetivos moleculares específicos, como enzimas y receptores. La estereoquímica del compuesto juega un papel crucial en su afinidad de unión y selectividad. Por ejemplo, en aplicaciones medicinales, (1S,2S)-ML-SI3 puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso al sustrato y previniendo la catálisis .
Safety and Hazards
Direcciones Futuras
ML-SI3 and its derivatives have been subjects of comparative analysis for their potential as alpha1-adrenergic receptor antagonists . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified promising lead compounds .
Análisis Bioquímico
Biochemical Properties
ML-SI3 plays a significant role in biochemical reactions by inhibiting the TRPML1 channel, which is crucial for lysosomal calcium signaling, lipid trafficking, and autophagy-related processes . The compound binds to the hydrophobic cavity created by the S5, S6, and PH1 regions of TRPML1, the same site where the synthetic agonist ML-SA1 binds . This binding prevents lysosomal calcium efflux and blocks downstream TRPML1-mediated induction of autophagy . ML-SI3 competes with ML-SA1 to block channel activation but does not inhibit PI(3,5)P2-dependent activation of the channel .
Cellular Effects
ML-SI3 has profound effects on various types of cells and cellular processes. It prevents lysosomal calcium efflux and blocks downstream TRPML1-mediated induction of autophagy . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, ML-SI3 has been shown to block the activation of TRPML1 by ML-SA1, thereby preventing the downstream effects on autophagy and lysosomal function . Additionally, ML-SI3 can influence the maturation of autophagosomes and the clearance of protein aggregates, such as α-synuclein, in neuronal cells .
Molecular Mechanism
The molecular mechanism of ML-SI3 involves its binding to the hydrophobic cavity of TRPML1, which prevents the activation of the channel by synthetic agonists like ML-SA1 . This binding blocks the channel’s activity, thereby inhibiting lysosomal calcium efflux and subsequent autophagy induction . ML-SI3 does not inhibit the activation of TRPML1 by the native lipid agonist PI(3,5)P2, indicating a selective mechanism of action . The compound’s inhibitory effect on TRPML1 is independent of phosphoinositide regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ML-SI3 have been observed to change over time. The compound’s stability and degradation have been studied, showing that it can maintain its inhibitory effects on TRPML1 over extended periods . Long-term studies have demonstrated that ML-SI3 can consistently block lysosomal calcium efflux and autophagy induction, with no significant degradation observed . These findings suggest that ML-SI3 is a stable compound with lasting effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of ML-SI3 vary with different dosages in animal models. Studies have shown that higher doses of ML-SI3 result in more significant inhibition of TRPML1 activity and greater reduction in lysosomal calcium efflux . For example, administration of ML-SI3 at 1.5 mg/kg yielded greater effects than at 0.15 mg/kg, reducing infarct size by around 70% compared to the vehicle group subjected to ischemia/reperfusion injury . High doses of ML-SI3 may also lead to toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
ML-SI3 is involved in metabolic pathways related to lysosomal function and autophagy. The compound interacts with enzymes and cofactors that regulate lysosomal calcium signaling and autophagosome biogenesis . By inhibiting TRPML1, ML-SI3 affects the generation of phosphatidylinositol 3-phosphate (PI3P) and the recruitment of essential PI3P-binding proteins to the nascent phagophore . This interaction influences metabolic flux and metabolite levels, impacting cellular homeostasis and function .
Transport and Distribution
Within cells and tissues, ML-SI3 is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to TRPML1 and other related channels . ML-SI3’s distribution within lysosomes and its effects on lysosomal function are critical for its role in regulating autophagy and cellular metabolism . The compound’s transport and distribution are essential for its inhibitory effects on TRPML1 and downstream cellular processes .
Subcellular Localization
ML-SI3 is primarily localized within lysosomes, where it exerts its inhibitory effects on TRPML1 . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in lysosomal compartments . This localization is crucial for ML-SI3’s activity, as it allows the compound to effectively inhibit lysosomal calcium efflux and autophagy induction . The specific targeting of ML-SI3 to lysosomes highlights its potential as a therapeutic agent for lysosomal storage disorders and other autophagy-related diseases .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1S,2S)-ML-SI3 normalmente implica el uso de catalizadores quirales para garantizar la estereoquímica correcta. Un método común es la dihidroxilación asimétrica de Sharpless, que utiliza tetróxido de osmio y un ligando quiral para lograr una alta enantioselectividad. Las condiciones de reacción a menudo incluyen una mezcla de agua y alcohol tert-butílico como disolventes, con ferricianuro de potasio y carbonato de potasio como co-oxidantes .
Métodos de producción industrial
Para la producción a gran escala, la transesterificación enzimática es un método preferido debido a su eficiencia y selectividad. La lipasa inmovilizada se utiliza para catalizar la reacción entre (±)-trans-2-metoxiciclohexanol y acetato de vinilo en presencia de trietilamina y ciclohexano . Este método permite la producción de (1S,2S)-ML-SI3 con alta pureza óptica y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
(1S,2S)-ML-SI3 se somete a varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones se utilizan a menudo para modificar los grupos funcionales del compuesto y mejorar sus propiedades para aplicaciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo. Estas reacciones normalmente ocurren en condiciones ácidas y dan como resultado la formación de cetonas o ácidos carboxílicos.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia como agentes reductores. Estas reacciones generalmente se llevan a cabo en disolventes anhidros como tetrahidrofurano o éter dietílico.
Sustitución: Las reacciones de sustitución nucleófila a menudo involucran reactivos como hidróxido de sodio o terc-butóxido de potasio. Estas reacciones se pueden realizar en condiciones ácidas y básicas, dependiendo del producto deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de (1S,2S)-ML-SI3, como alcoholes, cetonas y ésteres. Estos derivados se utilizan a menudo como intermediarios en la síntesis de moléculas más complejas.
Comparación Con Compuestos Similares
Compuestos similares
- (1R,2R)-ML-SI3
- (1S,2R)-ML-SI3
- (1R,2S)-ML-SI3
Singularidad
(1S,2S)-ML-SI3 es único debido a su estereoquímica específica, que imparte propiedades químicas y biológicas distintas. En comparación con sus diastereómeros y enantiómeros, (1S,2S)-ML-SI3 a menudo exhibe una mayor selectividad y potencia en sus interacciones con los objetivos biológicos. Esto lo hace particularmente valioso en aplicaciones donde la estereoquímica es crítica, como en el desarrollo de fármacos y catalizadores quirales .
Propiedades
IUPAC Name |
N-[(1S,2S)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3/t20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTXOMMQHRIKGL-SFTDATJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)[C@H]3CCCC[C@@H]3NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336630 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891016-02-7 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



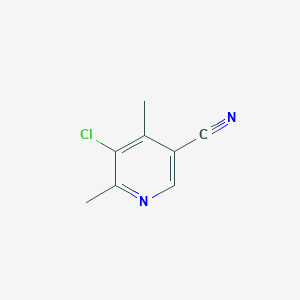

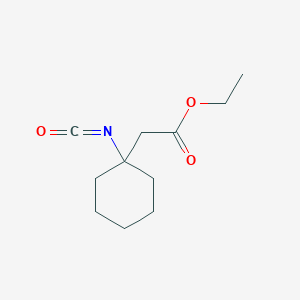
![4-Propylbicyclo[2.2.2]octan-1-amine](/img/structure/B3164264.png)

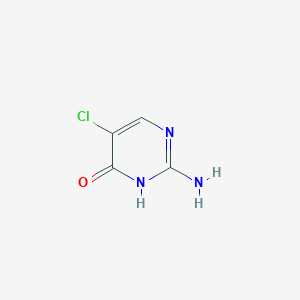

![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride](/img/structure/B3164301.png)
